6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde
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Overview
Description
6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and methoxylation reactions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The conditions vary depending on the desired reaction, but they often require controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals and organic synthesis.
Imidazo[1,2-a]pyrazine: Shares structural similarities but may have different functional groups and reactivity.
Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is unique due to its methoxy group, which can influence its reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-4-11-3-6(5-12)10-7(11)2-9-8/h2-5H,1H3 |
InChI Key |
ZYSLPSRWZGTWLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=N1)C=O |
Origin of Product |
United States |
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